7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazoline family, characterized by its unique structural features and potential pharmacological applications. This compound has garnered interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various kinases involved in cancer progression.
7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is classified as a quinazoline derivative. Quinazolines are bicyclic compounds that consist of a benzene ring fused to a pyrimidine ring. This specific derivative features a chlorine atom at the 7-position and a piperidine moiety, which contributes to its biological activity.
The synthesis of 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step synthetic routes. One common method includes the reaction of 2-amino-3-cyanobenzylamine with various reagents to form the desired quinazoline structure.
For example, one synthetic route involves heating 2-amino-3-chlorobenzylamine with formaldehyde and piperidine under acidic conditions, leading to the formation of the target compound with yields typically around 80% .
The molecular formula is with a molecular weight of approximately 308.84 g/mol. The compound features a chloro group at the 7-position and a piperidine ring that enhances its solubility and biological activity.
The compound can undergo various chemical transformations:
For instance, the substitution of chlorine with amines or alcohols can be facilitated using palladium-catalyzed cross-coupling reactions, leading to more complex structures suitable for further biological testing .
The mechanism of action for 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one primarily involves the inhibition of specific kinases such as vascular endothelial growth factor receptor 2 (VEGFR-2). This inhibition disrupts angiogenesis and tumor growth.
Docking studies have shown that this compound interacts with key residues in the active site of VEGFR-2, including hydrophobic interactions that stabilize binding . This mechanism underlies its potential use in cancer therapy.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized compounds .
7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one has potential applications in:
This compound exemplifies the ongoing research efforts aimed at discovering effective treatments for cancer through targeted molecular therapies .
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5